

# In Vivo Profile of SR14150: A Technical Overview

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## Compound of Interest

Compound Name: SR14150  
Cat. No.: B1681994

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## Executive Summary

**SR14150**, also known as AT-200, is a moderately selective nociceptin/orphanin FQ (NOP) receptor agonist that also exhibits partial agonist activity at the  $\mu$ -opioid receptor.<sup>[1][2]</sup> In vivo studies have primarily focused on its antinociceptive and antiallodynic effects, particularly in models of chronic pain. This document provides a technical guide to the in vivo experimental protocols used to characterize **SR14150** and details its dual-receptor signaling mechanism. It is important to note that publicly available literature does not contain quantitative pharmacokinetic data such as C<sub>max</sub>, T<sub>max</sub>, AUC, or bioavailability for **SR14150**.

## Data Presentation

As of the latest available data, comprehensive quantitative pharmacokinetic parameters for **SR14150** in vivo have not been published. Therefore, a summary table for these metrics cannot be provided. Research has predominantly centered on the pharmacodynamic outcomes of **SR14150** administration.

## Experimental Protocols

The in vivo assessment of **SR14150** has been conducted in rodent models, primarily mice, to evaluate its effects on pain perception. The following methodologies are representative of the key experiments cited in the literature.

## Animal Models and Study Design

- **Subjects:** Male mice are commonly used for in vivo studies of **SR14150**.<sup>[1]</sup> For chronic pain investigations, the spinal nerve ligation (SNL) model is employed to induce neuropathic pain states.<sup>[1]</sup>
- **Administration:** **SR14150** is typically administered subcutaneously at doses ranging from 3 to 10 mg/kg.<sup>[1]</sup>
- **Control Groups:** A vehicle control group is used as a baseline. Morphine (e.g., 10 mg/kg) often serves as a positive control for analgesia.<sup>[1]</sup>
- **Antagonist Studies:** To elucidate the mechanism of action, studies may include pretreatment with specific receptor antagonists. Naloxone is used to block  $\mu$ -opioid receptors, and SB-612111 is used to block NOP receptors.<sup>[1]</sup>

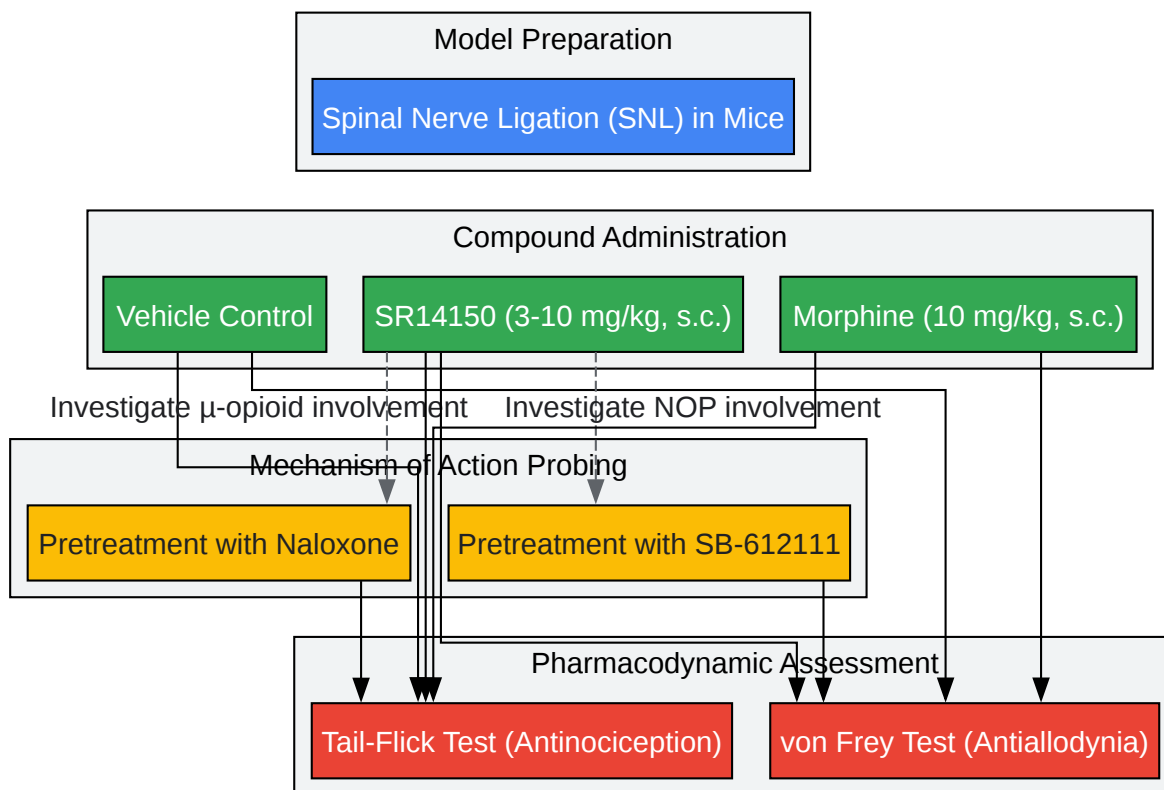
## Pharmacodynamic Assessment

- **Antinociception (Acute Pain):** The tail-flick test is a common assay to measure the response to a thermal pain stimulus. An increase in tail-flick latency is indicative of an antinociceptive effect.<sup>[1]</sup>
- **Antiallodynia (Chronic Pain):** Mechanical allodynia is assessed using von Frey monofilaments. An increase in the paw withdrawal threshold in SNL mice suggests an antiallodynic effect.<sup>[1]</sup>

## Mandatory Visualizations

### Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of **SR14150** in a model of chronic pain.

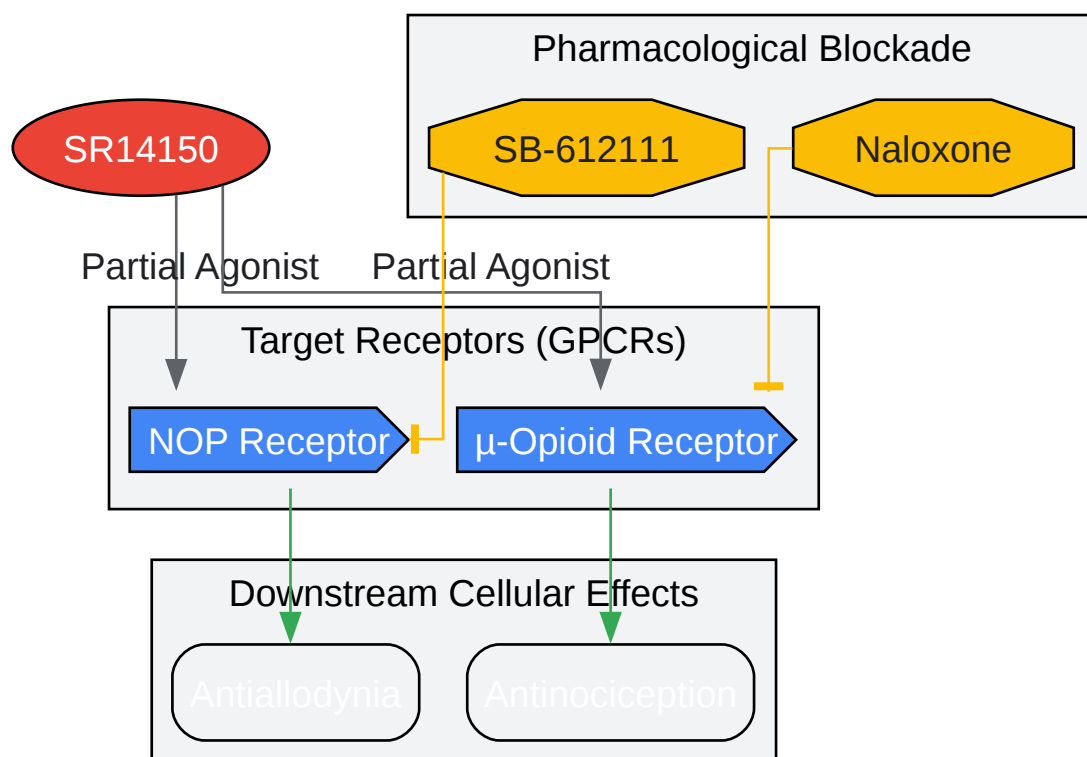


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In vivo experimental workflow for **SR14150**.

## Signaling Pathway of SR14150

The diagram below depicts the dual agonist activity of **SR14150** at both the NOP and  $\mu$ -opioid receptors, which are G-protein coupled receptors (GPCRs).



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Dual signaling mechanism of **SR14150**.

## Conclusion

**SR14150** is a bifunctional molecule that acts on both NOP and  $\mu$ -opioid receptors, leading to distinct in vivo effects on pain perception.[1][2] Its antiallodynic properties appear to be mediated by the NOP receptor, while its antinociceptive effects are linked to  $\mu$ -opioid receptor activation.[1] The lack of public pharmacokinetic data highlights an area for future research that would be critical for the further development of **SR14150** as a potential therapeutic agent.

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## References

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- 2. Activities of mixed NOP and  $\mu$ -opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
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